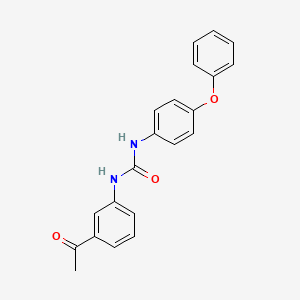
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide), also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is a group of compounds that are widely used in the synthesis of organic materials.
Wirkmechanismus
The mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have demonstrated that N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) can inhibit the proliferation of cancer cells, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide). One area of interest is the development of new synthetic methods for N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and related compounds, which could lead to the discovery of novel materials with unique properties. Another area of interest is the investigation of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)'s potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) involves the reaction between 2-methyl-1,4-phenylenediamine and 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been used as a building block for the synthesis of conjugated polymers, which have applications in the development of organic electronic devices such as solar cells and light-emitting diodes.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHQNWGBPOKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)


![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)
